

Application Notes and Protocols: Utilizing CD163 to Model Parkinson's Disease Pathology

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Compound of Interest

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Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α -synuclein aggregates. Neuroinflammation, mediated by microglia and infiltrating peripheral immune cells, is increasingly recognized as a key contributor to the pathology of PD. CD163, a scavenger receptor predominantly expressed on macrophages and microglia, has emerged as a significant biomarker and potential therapeutic target in this process. This document provides detailed application notes and protocols for utilizing CD163 to model and investigate the inflammatory aspects of Parkinson's disease pathology in both in vitro and in vivo models.

Data Presentation

The following tables summarize quantitative data regarding the expression of CD163 in Parkinson's disease patients and experimental models.

Table 1: Soluble CD163 (sCD163) Levels in Cerebrospinal Fluid (CSF) and Serum of Parkinson's Disease Patients[1][2][3][4]

Analyte	Biofluid	Patient Group	Concentration (mean \pm SD)	Significance vs. Healthy Controls
sCD163	CSF	Healthy Controls	0.074 \pm 0.023 ng/mL	-
Early PD (<5 years)	0.071 \pm 0.018 ng/mL	Not Significant		
Late PD (\geq 5 years)	0.109 \pm 0.047 ng/mL	p = 0.02		
sCD163	Serum (Female)	Healthy Controls	Not specified	-
Early PD (Female)	Not specified	Not Significant		
Late PD (Female)	Increased	p < 0.05		
sCD163	Serum (Male)	Healthy Controls	Not specified	-
Early PD (Male)	Not specified	Not Significant		
Late PD (Male)	Not specified	Not Significant		

Table 2: Frequency of CD163+ Mononuclear Phagocytes (MNPs) in Peripheral Blood of Parkinson's Disease Patients[5]

Cell Population	Patient Group	Frequency (% of total MNPs)	Significance vs. Healthy Controls
CD163+ MNPs	Healthy Controls	~45%	-
Early PD	Increased	p < 0.05	-
Late PD	Not specified	Not specified	
CD163+/CCR2+ MNPs	Healthy Controls	~20%	
Early PD	Increased	p < 0.05	-
Late PD	Not specified	Not specified	

Experimental Protocols

Detailed methodologies for key experiments involving the analysis of CD163 in Parkinson's disease models are provided below.

Protocol 1: Immunohistochemistry for CD163 in Human Post-mortem Brain Tissue and Animal Models

Objective: To visualize and quantify the distribution of CD163-positive cells in brain tissue.

Materials:

- Formalin-fixed, paraffin-embedded or fresh-frozen brain sections (30 µm)
- Phosphate-buffered saline (PBS)
- Tris-buffered saline with 0.1% Triton X-100 (TBST)
- Blocking solution: 5% normal goat serum in TBST
- Primary antibody: Rabbit anti-CD163
- Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Mounting medium
- Microscope slides and coverslips

Procedure:

- Antigen Retrieval (for paraffin-embedded sections):
 - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
 - Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Permeabilization (for fresh-frozen sections):
 - Wash sections with PBS.
 - Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking:
 - Wash sections three times with TBST for 5 minutes each.
 - Incubate sections with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-CD163 antibody in blocking solution to the manufacturer's recommended concentration.
 - Incubate sections with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation:

- Wash sections three times with TBST for 5 minutes each.
- Dilute the fluorescently-labeled secondary antibody in blocking solution.
- Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash sections three times with TBST for 5 minutes each.
 - Incubate with DAPI solution for 5 minutes to stain cell nuclei.
 - Wash sections twice with PBS.
 - Mount coverslips onto the slides using an aqueous mounting medium.
- Imaging:
 - Visualize the staining using a fluorescence or confocal microscope. CD163-positive cells will appear green (or the color of the chosen fluorophore), and nuclei will be blue.

Protocol 2: Flow Cytometry for CD163+ Monocytes in Peripheral Blood

Objective: To quantify the percentage of CD163-expressing monocytes in peripheral blood mononuclear cells (PBMCs).

Materials:

- Whole blood collected in EDTA tubes
- Ficoll-Paque PLUS
- PBS with 2% Fetal Bovine Serum (FACS buffer)
- Fluorochrome-conjugated antibodies: anti-CD14, anti-CD16, anti-CD163
- Fc block (to prevent non-specific antibody binding)

- 7-AAD or other viability dye
- Flow cytometer

Procedure:

- PBMC Isolation:
 - Dilute whole blood 1:1 with PBS.
 - Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - Carefully collect the buffy coat layer containing PBMCs.
 - Wash PBMCs twice with PBS.
- Antibody Staining:
 - Resuspend PBMCs in FACS buffer at a concentration of 1×10^6 cells/100 μ L.
 - Add Fc block and incubate for 10 minutes at 4°C.
 - Add the cocktail of anti-CD14, anti-CD16, and anti-CD163 antibodies at pre-titrated concentrations.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash cells twice with FACS buffer.
- Viability Staining:
 - Resuspend cells in 100 μ L of FACS buffer.
 - Add 7-AAD viability dye and incubate for 10 minutes at room temperature in the dark.
- Data Acquisition:

- Acquire data on a flow cytometer.
- Data Analysis:
 - Gate on viable, single cells.
 - Identify the monocyte population based on CD14 and CD16 expression (e.g., classical monocytes: CD14++CD16-).
 - Within the monocyte gate, quantify the percentage of cells expressing CD163.

Protocol 3: In Vitro Macrophage Activation and sCD163 Measurement

Objective: To model α -synuclein-induced macrophage activation and measure the release of soluble CD163.

Materials:

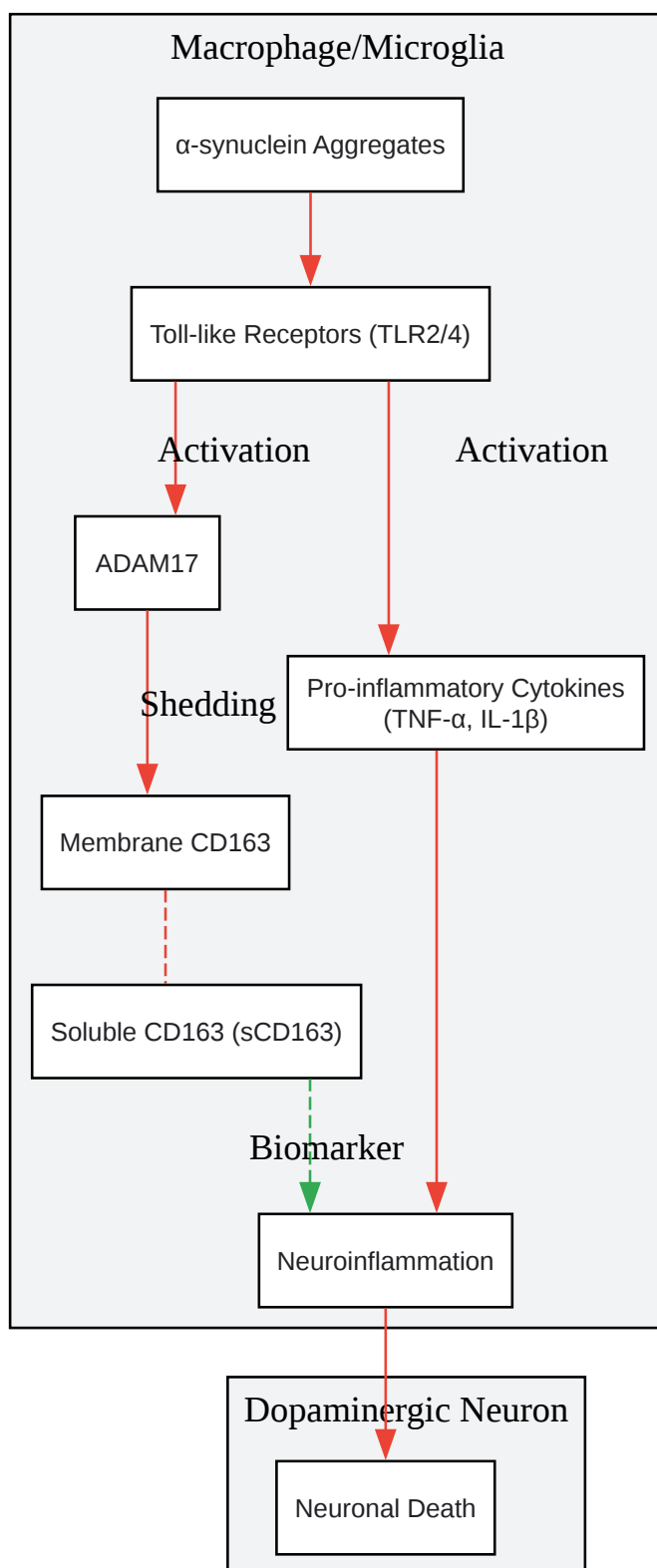
- Primary human monocyte-derived macrophages (MDMs) or THP-1 cell line
- RPMI-1640 medium with 10% FBS
- PMA (for THP-1 differentiation)
- Recombinant human α -synuclein pre-formed fibrils (PFFs)
- LPS (lipopolysaccharide) as a positive control
- Human sCD163 ELISA kit

Procedure:

- Cell Culture and Differentiation (for THP-1 cells):
 - Culture THP-1 monocytes in RPMI-1640 medium.
 - Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

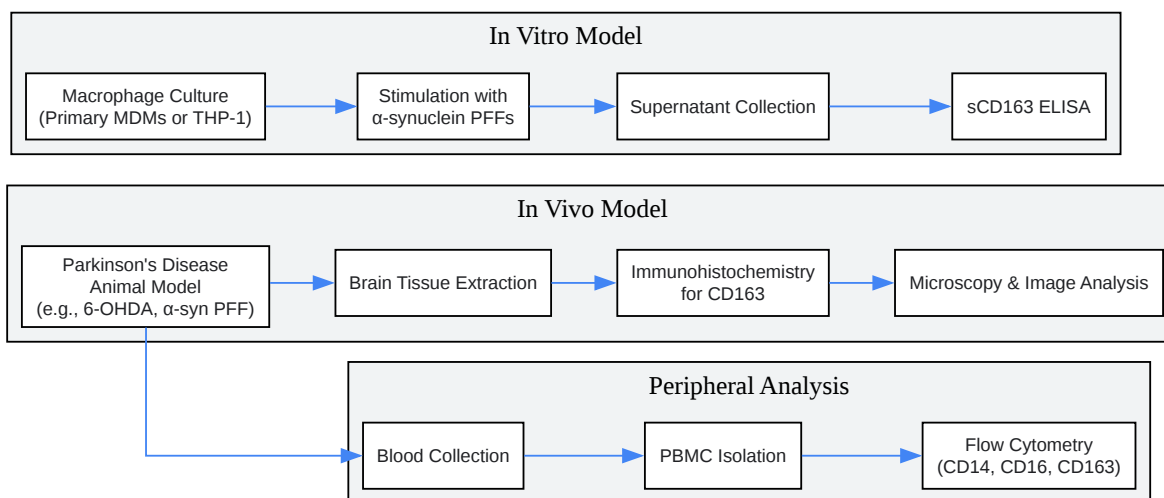
- Wash the cells and allow them to rest in fresh medium for 24 hours before stimulation.
- Macrophage Stimulation:
 - Plate MDMs or differentiated THP-1 cells in a 24-well plate.
 - Treat the cells with varying concentrations of α -synuclein PFFs (e.g., 0.1, 1, 5 μ M) for 24 hours.
 - Include a negative control (medium only) and a positive control (100 ng/mL LPS).
- Supernatant Collection:
 - After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
 - Carefully collect the cell culture supernatants and store them at -80°C until analysis.
- sCD163 ELISA:
 - Quantify the concentration of sCD163 in the collected supernatants using a commercially available human sCD163 ELISA kit, following the manufacturer's instructions.

Mandatory Visualizations



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Caption: Signaling pathway of α -synuclein-induced CD163 shedding.



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Caption: Experimental workflow for studying CD163 in PD models.

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